molecular formula C20H19BrN2O3S B11696731 (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B11696731
M. Wt: 447.3 g/mol
InChI Key: NFMZLFLFMHDDEH-NVMNQCDNSA-N
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Description

(2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, brominated aromatic groups, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Brominated Aromatic Group: Bromination of the aromatic ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Methoxy Substitution: Methoxylation is performed using methanol and a strong acid catalyst.

    Condensation Reaction: The final step involves the condensation of the brominated and methoxylated aromatic aldehyde with the thiazolidinone derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a drug for treating various diseases, depending on its biological activity and mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Bromomethyl methyl ether: A brominated ether compound.

    Calcium chloride: A simple chloride compound used in various applications.

Uniqueness

What sets (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of a thiazolidinone ring, brominated aromatic groups, and methoxy substituents. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds like dichloroaniline or bromomethyl methyl ether.

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19BrN2O3S/c1-11-5-12(2)7-14(6-11)22-20-23-19(24)18(27-20)9-13-8-15(21)17(26-4)10-16(13)25-3/h5-10H,1-4H3,(H,22,23,24)/b18-9-

InChI Key

NFMZLFLFMHDDEH-NVMNQCDNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)Br)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2)C

Origin of Product

United States

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